molecular formula C9H9ClN2O3 B8789701 N-ethyl-2-chloro-5-nitrobenzamide

N-ethyl-2-chloro-5-nitrobenzamide

Cat. No. B8789701
M. Wt: 228.63 g/mol
InChI Key: UXBYXADXVPGIPA-UHFFFAOYSA-N
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Patent
US06620827B2

Procedure details

Alternatively, 2-chloro-5-nitrobenzoyl chloride (10 g, 45.5 mmol) in anhydrous dichloromethane (250 mL) with Amberlyst A-21 ion-exchange resin (17 g) was treated with a 2M THF solution of ethylamine (45 mL). The mixture was stirred at rt under nitrogen overnight. After filtration, the filtrate was concentrated to give N-ethyl-2-chloro-5-nitrobenzamide (9.0 g, 39 mmol, 86% yield) as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4](Cl)=[O:5].C1COCC1.[CH2:19]([NH2:21])[CH3:20]>ClCCl>[CH2:19]([NH:21][C:4](=[O:5])[C:3]1[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=[CH:10][C:2]=1[Cl:1])[CH3:20]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]
Name
resin
Quantity
17 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)N
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)NC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 39 mmol
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.